(2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide
Description
Properties
IUPAC Name |
(2S)-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2/c17-11-7-4-8-12(18)14(11)13(9-19)20-16(22)15(21)10-5-2-1-3-6-10/h1-8,13,15,21H,(H,20,22)/t13?,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJBDTLDEMYDDU-WUJWULDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC(C#N)C2=C(C=CC=C2Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)NC(C#N)C2=C(C=CC=C2Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Features
The target compound comprises:
- A mandelic acid-derived moiety with (S)-stereochemistry at the α-carbon
- A (2-chloro-6-fluorophenyl)-cyanomethyl group connected via an amide bond
- A secondary amide linkage
- A phenyl ring attached to the chiral center
Retrosynthetic Analysis
Several disconnection strategies can be considered for the synthesis of this compound:
Table 1: Retrosynthetic Approaches for (2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide
| Approach | Key Disconnection | Building Blocks | Considerations |
|---|---|---|---|
| Amide Bond Disconnection | C-N amide bond | (S)-mandelic acid + (2-chloro-6-fluorophenyl)-cyanomethylamine | Maintains chirality, requires amine synthesis |
| Cyano Group Introduction | C-CN bond | (2S)-N-[(2-chloro-6-fluorophenyl)-methyl]-2-hydroxy-2-phenylacetamide + CN source | Late-stage cyano introduction, potential stereocenter issues |
| Halogenation Approach | C-Hal bonds | (2S)-N-[(phenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide + halogenation reagents | Regioselectivity challenges in halogenation |
| Chirality Introduction | C-OH bond | N-[(2-chloro-6-fluorophenyl)-cyanomethyl]-2-oxo-2-phenylacetamide + reducing agent | Stereoselective reduction required |
Preparation Methods Based on Mandelic Acid Derivatives
Synthesis from (S)-Mandelic Acid
The most direct approach involves coupling (S)-mandelic acid with (2-chloro-6-fluorophenyl)-cyanomethylamine. This route preserves the stereochemistry of the chiral center.
Step 1: Protection of the hydroxyl group
The hydroxyl group of (S)-mandelic acid must be protected to prevent side reactions during amide formation. Suitable protecting groups include TBS (tert-butyldimethylsilyl), acetyl, or benzyl groups.
Step 2: Activation of the carboxylic acid
The carboxylic acid can be activated using:
- Thionyl chloride to form the acid chloride
- Coupling reagents such as HATU, EDC/HOBt, or PyBOP
- Mixed anhydride formation using isobutyl chloroformate
Step 3: Amide bond formation
The activated (S)-mandelic acid derivative is coupled with (2-chloro-6-fluorophenyl)-cyanomethylamine under basic conditions.
Step 4: Deprotection
Removal of the protecting group using appropriate conditions (e.g., TBAF for TBS, NaOH for acetyl, or hydrogenolysis for benzyl) yields the target compound.
The preparation of (S)-mandelic acid itself can be achieved through various methods, including resolution of racemic mandelic acid or enantioselective synthesis. A practical approach involves the oxidation of styrene to dichloroacetophenone followed by hydrolysis, yielding racemic mandelic acid, which can then be resolved.
Enantioselective Synthesis via Cyanohydrins
An alternative approach utilizes cyanohydrin chemistry to establish the stereocenter directly. Based on methodology described for similar compounds, benzaldehyde can be converted to a chiral cyanohydrin using TMSCN and a chiral catalyst.
The reaction proceeds as follows:
- Addition of benzaldehyde (0.459 g, 3.269 mmol) to a solution of chiral catalyst (2 mg, 3.3×10⁻³ mmol) in dichloromethane (5 ml)
- Addition of TMSCN (0.357 g, 0.48 ml, 3.597 mmol)
- Stirring at room temperature for 18-48 hours
- Purification by filtration through silica gel and washing with dichloromethane
- Extraction with diethyl ether (3 × 20 ml)
- Drying with MgSO₄ and concentration
This approach typically achieves 92-96% conversion with 76-81% enantiomeric excess. The resulting cyanohydrin can then be hydrolyzed to (S)-mandelic acid and coupled with (2-chloro-6-fluorophenyl)-cyanomethylamine as described in Section 3.1.
Biocatalytic Approaches
Biocatalytic methods offer excellent stereoselectivity for the synthesis of chiral mandelic acid derivatives. Research has demonstrated that recombinant Escherichia coli strains expressing (R)-specific oxynitrilase can convert benzaldehyde and cyanide to (R)-mandelic acid or (R)-mandelic acid amide with high enantioselectivity (ee > 90%).
The procedure involves:
- Harvesting E. coli cells by centrifugation at the end of exponential growth phase
- Resuspending cells in Na-citrate buffer (100 mM, pH 4.5) at 30°C
- Adding benzaldehyde (10 mM from a 1 M methanolic stock solution)
- Adding KCN (20 mM from a 2 M stock solution in H₂O)
- Monitoring the formation of mandelonitrile by HPLC
For the synthesis of this compound, additional steps would be required:
- Conversion of (R)-mandelonitrile to (R)-mandelic acid
- Stereochemical inversion to obtain (S)-mandelic acid
- Amide coupling with (2-chloro-6-fluorophenyl)-cyanomethylamine
Preparation of (2-Chloro-6-fluorophenyl)-cyanomethylamine
Synthesis via Cyanoacetamide Formation
A key intermediate in the synthesis is (2-chloro-6-fluorophenyl)-cyanomethylamine. This can be prepared using modified methods reported for similar compounds. The synthesis begins with 2-chloro-6-fluoroaniline, which is reacted with ethyl cyanoacetate to form a cyanoacetamide derivative.
The procedure involves:
- Adding 2-chloro-6-fluoroaniline and ethyl cyanoacetate (molar ratio 1:1 to 1:5) to a reaction vessel
- Heating the mixture to 120-200°C with stirring for 2-8 hours
- Cooling to room temperature and isolating the solid product by filtration
- Purifying the crude product by washing with appropriate solvents
The resulting cyanoacetamide must then be modified to form the desired amine. This can be achieved through:
- Reduction of the amide to an amine
- Protection of the aniline nitrogen
- Reduction of the nitrile group
- Selective deprotection to yield (2-chloro-6-fluorophenyl)-cyanomethylamine
Synthesis via Strecker Reaction
An alternative approach utilizes the Strecker reaction to form α-aminonitriles:
- Reaction of 2-chloro-6-fluorobenzaldehyde with ammonia or a primary amine
- Addition of a cyanide source (HCN, TMSCN, or acetone cyanohydrin)
- Formation of the α-aminonitrile
- Selective reduction or functionalization to obtain the desired intermediate
Synthesis via Cyanohydrin Derivatives
Cyanohydrins can serve as versatile intermediates for the synthesis of cyanomethylamines. This approach takes advantage of methods described for related cyanohydrin preparations:
- Reaction of 2-chloro-6-fluorobenzaldehyde with acetone cyanohydrin in the presence of a base catalyst
- Conversion of the cyanohydrin to the corresponding cyanomethylamine via reductive amination
- Protection/deprotection strategies to isolate the desired amine
Table 2: Methods for Preparing (2-Chloro-6-fluorophenyl)-cyanomethylamine
| Method | Key Reagents | Reaction Conditions | Advantages | Challenges | Expected Yield |
|---|---|---|---|---|---|
| Cyanoacetamide Formation | 2-Chloro-6-fluoroaniline, ethyl cyanoacetate | 120-200°C, 2-8h, neat | Direct preparation, minimal solvents | High temperature, multiple reduction steps | 40-60% |
| Strecker Reaction | 2-Chloro-6-fluorobenzaldehyde, NH₃, TMSCN | 0-25°C, 12-24h, MeOH | One-pot synthesis, mild conditions | Handling of cyanide reagents, purification | 55-75% |
| Cyanohydrin Route | 2-Chloro-6-fluorobenzaldehyde, acetone cyanohydrin | 0-25°C, 4-12h, organic solvent | Safer cyanide source, controlled reaction | Multiple transformations required | 45-65% |
C-H Functionalization Strategies
Palladium-Catalyzed Functionalization
Recent advances in C-H functionalization offer alternative routes to mandelic acid derivatives. Palladium-catalyzed methods allow selective functionalization of mandelic acid without installing directing groups.
For the preparation of this compound, the following approach could be employed:
Step 1: Protection of mandelic acid
The hydroxyl and carboxylic acid groups of mandelic acid are protected with suitable groups (acetate, pivaloyl, etc.).
Step 2: C-H functionalization
Pd-catalyzed iodination, arylation, or acetoxylation can be performed:
- For iodination: The protected mandelic acid is treated with molecular iodine under Pd catalysis
- For arylation: The protected mandelic acid is treated with aryl boronic acids or halides
Step 3: Coupling with cyanomethyl component
The functionalized mandelic acid derivative is coupled with a cyanomethyl component.
Step 4: Amide formation and deprotection
The intermediate is converted to the amide and deprotected to yield the target compound.
The advantage of this approach is the ability to introduce functional groups without requiring pre-installed directing groups, providing a more atom-economical synthesis.
Specific C-H Functionalization Conditions
Based on reported procedures, specific conditions for C-H functionalization include:
For iodination:
- Pd(OAc)₂ (10 mol%)
- PhI(OAc)₂ (2 equiv)
- I₂ (1 equiv)
- DCE, 80°C, 24h
For arylation:
- Pd(OAc)₂ (10 mol%)
- Ag₂CO₃ (2 equiv)
- Aryl boronic acid (2 equiv)
- DCE, 80°C, 24h
These methods reportedly achieve good yields (50-80%) with high monoselectivity and without epimerization at the α-chiral center, making them suitable for the synthesis of the target compound.
Alternative Synthetic Approaches
Cyanohydrin Formation and Functionalization
The direct formation of cyanohydrins from aldehydes offers another pathway to the target compound. Research indicates that treating aldehydes with TMSCN in the presence of a chiral catalyst can yield cyanohydrins with good stereoselectivity.
The procedure involves:
- Addition of 2-chloro-6-fluorobenzaldehyde to a catalyst solution in CH₂Cl₂
- Addition of TMSCN
- Stirring at room temperature for the required time
- Removal of the catalyst by filtration through silica
- Extraction and purification
This cyanohydrin can then be functionalized to create the desired cyanomethyl group, followed by coupling with mandelic acid.
One-Pot Multicomponent Reactions
Multicomponent reactions offer an efficient approach to complex structures. For the target compound, a modified Ugi reaction could potentially construct the core structure:
- Condensation of benzaldehyde, an amine component, a cyanide source, and a carboxylic acid
- Stereoselective introduction of the hydroxyl group
- Functionalization to introduce the halogens at the appropriate positions
While this approach would likely require additional steps to establish the correct stereochemistry, it offers a convergent synthesis that minimizes isolation of intermediates.
Comparison of Synthetic Routes
Table 3: Comparison of Synthetic Routes to this compound
| Synthetic Route | Number of Steps | Starting Materials | Stereochemical Control | Overall Yield (estimated) | Scalability | Key Advantages | Key Challenges |
|---|---|---|---|---|---|---|---|
| From (S)-Mandelic Acid | 5-7 | (S)-Mandelic acid, 2-chloro-6-fluoroaniline | Excellent (preserved) | 35-55% | Good | Maintains stereochemistry, well-established chemistry | Synthesis of cyanomethylamine intermediate |
| Enantioselective Cyanohydrin | 6-8 | Benzaldehyde, TMSCN, chiral catalyst | Good (76-81% ee) | 30-45% | Moderate | Direct introduction of stereocenter | Requires chiral catalyst, moderate enantioselectivity |
| Biocatalytic Approach | 7-9 | Benzaldehyde, KCN, recombinant E. coli | Excellent (>90% ee) | 25-40% | Limited | High enantioselectivity, green chemistry | Requires sterile conditions, stereochemical inversion |
| C-H Functionalization | 6-8 | Protected mandelic acid, cyanomethyl component | Good (preserved) | 20-35% | Moderate | Late-stage functionalization, fewer protecting groups | Requires transition metal catalysts, optimization |
| Multicomponent Reaction | 4-6 | Benzaldehyde, amine, cyanide source, acid | Poor to moderate | 15-30% | Good | Fewer steps, convergent synthesis | Post-reaction stereochemical control required |
Purification and Characterization
Purification Strategies
The purification of this compound and its intermediates requires careful consideration of their physicochemical properties. Recommended approaches include:
Column Chromatography :
- Silica gel using gradients of hexane/ethyl acetate or DCM/methanol
- For polar intermediates, alumina or reversed-phase silica may be preferable
Recrystallization :
- For mandelic acid derivatives: ethyl acetate/hexane or acetone/water
- For cyano intermediates: ethanol/water or acetonitrile
Preparative HPLC :
- For final compound purification or determination of enantiomeric excess
- C18 or chiral columns depending on separation requirements
Characterization Methods
Table 4: Characterization Methods for this compound
| Technique | Information Provided | Expected Key Features |
|---|---|---|
| ¹H NMR | Structural confirmation, purity assessment | Characteristic signals for chiral proton (δ ~5.0-5.5 ppm), NH amide proton (δ ~8.0-9.0 ppm), aromatic protons |
| ¹³C NMR | Carbon framework verification | Characteristic signals for CN group (δ ~115-120 ppm), carbonyl carbon (δ ~170 ppm), chiral carbon (δ ~70-75 ppm) |
| ¹⁹F NMR | Fluorine environment confirmation | Single signal for aromatic fluorine (δ ~ -110 to -130 ppm) |
| IR Spectroscopy | Functional group verification | Characteristic bands for OH (3200-3400 cm⁻¹), C=O amide (1630-1680 cm⁻¹), CN (2200-2250 cm⁻¹) |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak, characteristic fragmentation pattern |
| Optical Rotation | Stereochemical verification | [α]D value to confirm S-configuration |
| Chiral HPLC | Enantiomeric purity determination | Separation of enantiomers, calculation of ee value |
| X-ray Crystallography | Absolute configuration confirmation | If crystalline material can be obtained |
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Findings from Structural Analysis
- Substituent Position Effects: The 6-fluoro substituent in the target compound creates a unique steric environment compared to analogs with 4-fluoro (e.g., ). This difference may influence binding to hydrophobic pockets in biological targets. Cyanomethyl vs.
Stereochemical Complexity :
Physicochemical and Functional Implications
- Lipophilicity: The cyclohexyl group in increases logP compared to the target compound’s phenyl group, suggesting divergent bioavailability profiles.
- Electronic Effects: The electron-withdrawing cyano and halogen substituents in the target compound and may stabilize charge-transfer interactions in enzyme active sites.
Biological Activity
(2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide, also known by its CAS number 1645306-42-8, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into its biological activity, supported by various studies and data.
The compound's chemical structure is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which significantly influences its biological properties. The molecular weight of this compound is approximately 318.73 g/mol .
Antimicrobial Activity
Recent studies have demonstrated the compound's promising antimicrobial properties. A notable study screened various N-(substituted phenyl)-2-chloroacetamides, including derivatives similar to this compound, against several pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated substituents exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and pathogenic yeasts .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen | Activity Type |
|---|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus | Bactericidal |
| Compound B | 0.25 | Candida albicans | Fungicidal |
| (2S)-N-[...] | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the position and type of substituents on the phenyl ring significantly influence the biological activity of the compound. For instance, halogenated phenyl rings enhance lipophilicity, facilitating better membrane penetration and increased efficacy against bacterial strains .
Case Studies
- In Vitro Studies : A study reported that derivatives of this compound displayed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and were effective in inhibiting biofilm formation .
- Synergistic Effects : Further research highlighted that certain derivatives exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs significantly and enhancing overall antimicrobial efficacy .
- Toxicity Assessment : Hemolytic activity assays revealed that these derivatives have low toxicity profiles, with hemolysis percentages ranging from 3.23% to 15.22%, indicating their potential as safe therapeutic agents .
Q & A
Basic: What are the recommended synthetic strategies for preparing (2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide?
Answer:
The synthesis of this compound likely involves multi-step reactions, leveraging methodologies from structurally related acetamides. A plausible route includes:
Substitution reactions under alkaline conditions to introduce the 2-chloro-6-fluorophenyl moiety, as seen in analogous intermediates (e.g., ).
Condensation reactions between cyanomethylamine derivatives and 2-hydroxy-2-phenylacetic acid, using coupling agents like EDC/HOBt for amide bond formation.
Chiral resolution via crystallization or chromatography to isolate the (2S)-enantiomer, critical for stereochemical integrity.
Key considerations : Optimize reaction conditions (pH, temperature) to avoid racemization and ensure regioselectivity in halogenated aromatic systems .
Basic: How can the stereochemical configuration of the (2S)-enantiomer be validated experimentally?
Answer:
Use X-ray crystallography with programs like SHELXL ( ) to resolve the absolute configuration. For faster screening, employ polarimetry or chiral HPLC with a validated chiral stationary phase. Cross-validate with NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to confirm enantiomeric excess (>98%) .
Advanced: How should researchers address contradictions in crystallographic data during structural refinement?
Answer:
Discrepancies in refinement metrics (e.g., R-factor vs. wR₂) may arise from twinning or incomplete enantiomorph-polarity resolution. Apply Flack’s x parameter ( ) to distinguish centrosymmetric artifacts from true chirality. If SHELXL ( ) indicates over-precise η values, re-examine data quality (I/σ(I) > 2) and consider alternative space groups .
Advanced: What methodological approaches are recommended for analyzing bioactivity-structure relationships (SAR) of this compound?
Answer:
Molecular docking against target proteins (e.g., kinases) to predict binding modes, focusing on interactions between the chloro-fluorophenyl group and hydrophobic pockets.
Comparative SAR studies with analogs (e.g., ) to assess the impact of substituents (e.g., cyano vs. methoxy groups) on potency.
In vitro assays (IC₅₀ determinations) under controlled stereochemical conditions to isolate enantiomer-specific effects .
Basic: What analytical techniques are essential for characterizing purity and stability?
Answer:
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the cyanomethyl group).
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for hygroscopic intermediates.
- NMR spectroscopy : Track chemical shifts of labile protons (e.g., hydroxy group at C2) under accelerated storage conditions (40°C/75% RH) .
Advanced: How can researchers resolve spectral overlaps in ¹H-NMR caused by aromatic proton multiplicity?
Answer:
Use 2D NMR techniques (COSY, HSQC) to assign coupled protons in the chloro-fluorophenyl region.
Apply solvent-induced shift experiments (e.g., DMSO-d₆ vs. CDCl₃) to separate overlapping peaks.
Validate assignments via density functional theory (DFT) calculations of chemical shifts .
Basic: What safety protocols are critical during handling of cyanomethyl-containing intermediates?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of HCN vapors during acid hydrolysis.
- Personal protective equipment (PPE) : Nitrile gloves and gas-tight goggles.
- Emergency protocols : Neutralize spills with sodium hypochlorite (10% v/v) to degrade cyanide species .
Advanced: How can enantiomeric impurities impact pharmacological data, and how are they quantified?
Answer:
Even 1% impurity of the (2R)-enantiomer can skew IC₅₀ values in assays. Quantify via:
Chiral derivatization : Use Marfey’s reagent followed by LC-MS/MS.
Capillary electrophoresis (CE) with cyclodextrin-based buffers for high-resolution separation.
Vibrational circular dichroism (VCD) for absolute configuration confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
